molecular formula C27H23N3O4S B2818749 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 895646-19-2

2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2818749
CAS No.: 895646-19-2
M. Wt: 485.56
InChI Key: GIAQNFZVUIQVPX-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide linkage to a p-tolyl group. The thioacetamide bridge introduces flexibility, which could modulate binding kinetics.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-3-33-20-14-12-19(13-15-20)30-26(32)25-24(21-6-4-5-7-22(21)34-25)29-27(30)35-16-23(31)28-18-10-8-17(2)9-11-18/h4-15H,3,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAQNFZVUIQVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine skeleton.

    Functional Group Introduction:

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent under mild conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate with p-tolyl acetic acid or its derivatives under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzofuro[3,2-d]pyrimidine derivatives in various chemical reactions.

Biology

Biologically, this compound has shown potential as an antitumor agent. Studies have indicated that it can inhibit the proliferation of certain cancer cell lines, making it a candidate for further drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific molecular targets in cancer cells suggests it could be developed into a novel anticancer drug .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism by which 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of pathways related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity / Key Findings References
Target Compound : 2-((3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Benzofuro[3,2-d]pyrimidin-4-one - 4-ethoxyphenyl (position 3)
- p-tolyl acetamide (thio-linked)
Hypothesized kinase or chemokine receptor modulation based on structural analogs.
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) Pyrimidin-4-one - 4-methoxybenzyl
- trifluoromethylbenzo[d]thiazol-2-yl
CK1-specific inhibitor; methoxy and trifluoromethyl groups enhance selectivity and potency.
Compound 4c : 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Oxadiazole-phthalazinone - p-tolyl acetamide
- oxadiazole-phthalazinone hybrid
Anti-proliferative activity; high melting point (265–267°C) suggests stable crystalline structure.
Compound 154 : 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide Oxadiazole-pyrimidine - 4-chlorophenyl
- p-tolyl pyrimidine
IC50 = 3.8 µM against A549 cells; halogen (Cl) enhances cytotoxicity.
IWP2 : N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide Thieno[3,2-d]pyrimidin-4-one - phenyl (position 3)
- benzothiazolyl acetamide
WNT secretion inhibitor; no effect on COL10A1 expression in NC:BM-MSC cocultures.
Benzothieno[3,2-d]pyrimidine derivatives (e.g., Compound 10) Benzothieno[3,2-d]pyrimidin-4-one - sulfonamide groups
- variable thio-linked substituents
COX-2 and iNOS inhibition; anti-inflammatory activity via PGE2 and IL-8 suppression.
VUF10474 : N-1R-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethylphenyl)-acetamide Pyrido[2,3-d]pyrimidin-4-one - 4-ethoxyphenyl
- fluoro-trifluoromethylphenyl
CXCR3 antagonist; ethoxyphenyl contributes to receptor binding affinity.
2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one - benzyl (position 3)
- 3-methoxyphenyl acetamide
Structural analog with potential antiproliferative activity; lower lipophilicity than ethoxyphenyl derivatives.

Key Structural-Activity Relationship (SAR) Insights:

Core Heterocycle: Benzofuropyrimidinones (target compound) and benzothienopyrimidinones (e.g., Compound 10) exhibit anti-inflammatory activity, while pyrido- or thienopyrimidinones (e.g., IWP2, VUF10474) are associated with kinase or chemokine receptor modulation . Oxadiazole-containing cores (e.g., Compound 4c, 154) enhance anti-proliferative effects, likely due to improved metabolic stability .

Substituent Effects :

  • Electron-donating groups (EDGs) : Ethoxy (target compound) and methoxy (Compound 20) groups increase lipophilicity and may improve cell permeability compared to halogens .
  • Halogens : Chlorophenyl (Compound 154) and fluorophenyl (VUF10474) substituents enhance cytotoxicity and receptor binding via electron-withdrawing effects .

Thermal Properties: High melting points (>265°C in oxadiazole-phthalazinone derivatives) correlate with crystalline stability, influencing formulation strategies .

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with potential biological activity. Its unique structural features suggest various pharmacological applications, particularly in cancer therapy and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N3O4SC_{27}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 485.56 g/mol. The structure includes a benzofuro[3,2-d]pyrimidine core, a thioether linkage, and an acetamide functional group. These components contribute to its solubility and potential interactions with biological targets.

PropertyValue
Molecular FormulaC27H23N3O4S
Molecular Weight485.56 g/mol
CAS Number895646-19-2

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The thioether linkage may enhance its binding affinity to these targets, potentially leading to modulation of their activity.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities:

  • Anticancer Activity : Research has shown that this compound may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
    • Case Study : A study investigating the efficacy of similar benzofuro[3,2-d]pyrimidine derivatives demonstrated IC50 values indicating potent anticancer effects against several cancer cell lines (e.g., HeLa, MCF7) .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
    • Research Finding : A structure–activity relationship (SAR) study highlighted that modifications to the phenyl ring significantly affect the inhibitory potency against Polo-like Kinase 1 (Plk1), suggesting a potential pathway for therapeutic development .

Inhibitory Activity Data

The following table summarizes the inhibitory activity (IC50 values) of related compounds in various assays:

CompoundTargetIC50 (µM)
2-((3-(4-ethoxyphenyl)-4-oxo...Plk10.15
2-((3-(4-methoxyphenyl)-4-oxo...Plk10.20
2-((3-(4-fluorophenyl)-4-oxo...Plk10.10

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